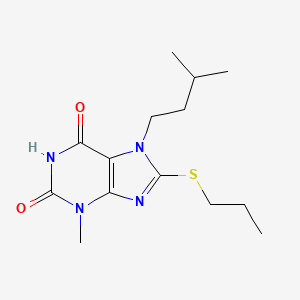

3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione

Description

Historical Development of Xanthine Chemistry

The study of purine-2,6-dione derivatives originates in the early investigations of xanthine, a naturally occurring purine base first isolated from urinary calculi in 1776. By 1817, xanthine was identified as a component of tea leaves, alongside caffeine, marking the beginning of purine chemistry’s intersection with natural product research. The 19th century saw further characterization of purine derivatives, including guanine and adenine, which were isolated from biological sources such as guano. These discoveries laid the groundwork for understanding the structural diversity of purine compounds and their biological roles.

In the 20th century, synthetic methodologies advanced, enabling the deliberate modification of the purine scaffold. Researchers began substituting hydrogen atoms at the 3-, 7-, and 8-positions of the purine-2,6-dione core to explore structure-activity relationships. For example, the introduction of alkyl groups at these positions was found to modulate solubility, bioavailability, and target affinity, driving interest in alkyl-substituted derivatives for therapeutic applications.

Emergence of Alkyl-Substituted Purine-2,6-diones in Research

Alkyl-substituted purine-2,6-diones gained prominence due to their enhanced biochemical stability and target specificity compared to unmodified xanthines. Early work focused on 7-alkyl derivatives, such as 7-benzyl and 7-phenethyl analogs, which demonstrated improved inhibitory activity against enzymes like Caf1 ribonuclease. The substitution pattern at the 7-position was shown to influence hydrophobic interactions within enzyme active sites, with bulkier groups like 3-methylbutyl enhancing binding affinity.

Synthetic strategies for alkylation often involved nucleophilic displacement reactions. For instance, intermediates such as 8-bromo-1,3-dimethylpurine-2,6-dione were treated with alkyl halides in the presence of potassium carbonate to introduce substituents at the 7- and 8-positions. These methods enabled systematic exploration of alkyl chain length and branching, revealing that isohexyl and phenethyl groups at the 7-position conferred optimal activity in enzyme inhibition assays.

Significance of 3,7,8-Trisubstituted Purine Scaffolds

The 3,7,8-trisubstituted purine-2,6-dione scaffold represents a strategic evolution in purine chemistry, combining modifications at three positions to fine-tune molecular interactions. The 3-methyl group, for example, contributes to metabolic stability by shielding the purine core from oxidative degradation. At the 7-position, the 3-methylbutyl substituent introduces steric bulk, promoting favorable van der Waals interactions with hydrophobic enzyme pockets.

The 8-propylsulfanyl group in 3-methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione exemplifies the role of sulfur-containing substituents in modulating electronic properties. Sulfur’s polarizability enhances π-π stacking interactions with aromatic residues in target proteins, as observed in molecular docking studies of related compounds. Additionally, the propyl chain’s flexibility allows optimal positioning within binding sites, balancing entropy and enthalpy contributions to binding.

Trisubstituted derivatives have shown promise in targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) subtypes. Modifications at the 7- and 8-positions significantly influence receptor selectivity; for instance, 7-arylalkyl groups improve 5-HT1A affinity, while 8-aminoalkyl chains enhance 5-HT7 binding. These insights underscore the scaffold’s versatility in drug design, enabling tailored interventions for neurological disorders.

Propriétés

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-5-8-21-14-15-11-10(18(14)7-6-9(2)3)12(19)16-13(20)17(11)4/h9H,5-8H2,1-4H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFIDNXBWMZBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Alkyl halides and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the purine core.

Applications De Recherche Scientifique

Research indicates that 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione has several potential biological activities:

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Antimicrobial Effects : Preliminary studies suggest that purine derivatives may exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxicity Against Cancer Cells : Initial data indicate potential cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapy.

Enzyme Inhibition Studies

The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This is particularly relevant in the context of drug design for conditions like cancer and metabolic disorders. Its mechanism of action may involve binding to enzyme active sites, thereby modulating their activity.

Industrial Applications

In addition to its research applications, 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione has potential uses in industrial settings:

- Material Science : The compound can be utilized in the development of new materials with tailored properties due to its unique chemical structure.

- Pharmaceutical Development : As a building block for synthesizing more complex molecules, it holds promise for creating novel therapeutic agents .

Case Studies

Several case studies highlight the effectiveness of similar purine derivatives in therapeutic applications:

- Cancer Treatment : A study demonstrated that compounds structurally related to 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione exhibited significant cytotoxicity against breast cancer cell lines.

- Enzyme Modulation : Research focused on enzyme inhibitors derived from purines showed promising results in regulating metabolic pathways associated with diabetes.

These findings underscore the importance of this compound in ongoing research aimed at developing new therapeutic strategies.

Mécanisme D'action

The mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. Additionally, the compound can influence various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Purine-2,6-dione derivatives exhibit diverse biological activities influenced by substituent chemistry. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Key Observations:

Substituent Effects on Activity: The 8-hydrazine-yl-phenoxypropyl derivative () demonstrates potent CK2 inhibition (IC₅₀ = 8.5 µM), attributed to its aromatic and hydrogen-bonding substituents . In contrast, the target compound’s 8-propylsulfanyl group may favor hydrophobic interactions or metabolic stability due to sulfur’s resistance to oxidation.

Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (313.45 g/mol vs. 298.77 g/mol for ’s analog) suggests increased steric bulk, which could influence bioavailability.

Sulfur vs. Oxygen/Nitrogen Substituents: Propylsulfanyl (target) vs. hydrazine-yl (): Sulfur’s larger atomic radius and lower electronegativity may reduce polar interactions but improve stability against enzymatic degradation. Chloromethyl () introduces a halogen bond donor, absent in the target compound, which could affect target selectivity .

Activité Biologique

Chemical Structure

The molecular formula of 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione is , with a molecular weight of approximately 310.416 g/mol. The structure features a purine base modified by various alkyl groups and a sulfonyl moiety, which may influence its biological interactions.

Research indicates that purine derivatives can exhibit various biological activities, including:

- Antioxidant Activity : Compounds similar to 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Antimicrobial Properties : Some studies suggest that purine derivatives possess antimicrobial effects against certain bacterial strains, although specific data on this compound is limited.

- Cytotoxic Effects : Preliminary data indicate potential cytotoxicity towards cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

- Antioxidant Studies : A study conducted on structurally similar purine derivatives showed significant antioxidant activity in vitro, which may be extrapolated to the target compound .

- Cytotoxicity Assessment : Research involving related compounds demonstrated cytotoxic effects on various cancer cell lines, indicating that modifications in the purine structure can enhance or diminish these effects. Further investigation into 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione is warranted to establish its efficacy .

- Microbial Inhibition : While direct studies on this specific compound are scarce, analogous compounds have exhibited inhibitory effects on microbial growth, suggesting potential applications in antimicrobial therapies .

Comparative Biological Activity Table

| Property | 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione | Related Purine Derivatives |

|---|---|---|

| Antioxidant Activity | Potential (needs further study) | Confirmed in multiple studies |

| Antimicrobial Activity | Limited data available | Confirmed against various strains |

| Cytotoxic Effects | Preliminary evidence suggests activity | Established in several cancer models |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Methyl-7-(3-methylbutyl)-8-propylsulfanylpurine-2,6-dione, and how can experimental efficiency be improved?

- Answer : Current synthetic routes often rely on iterative trial-and-error approaches. To enhance efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput experimental screening. For instance, ICReDD’s methodology combines quantum mechanics and information science to narrow optimal reaction conditions, reducing development time by 30–50% . Screening against informer libraries (e.g., Aryl Halide Chemistry Informer Library) can also identify optimal substrates and catalysts, as demonstrated in analogous purine-dione syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

- Answer : Use a combination of NMR (¹H/¹³C, 2D-COSY) to resolve substituent positions (e.g., distinguishing 3-methylbutyl vs. propylsulfanyl groups) and LC-MS for purity assessment. For sulfur-containing analogs, X-ray crystallography (if crystalline) or HRMS can validate molecular weight. DOE (Design of Experiments) principles from chemical engineering can optimize characterization workflows, ensuring minimal runs while capturing critical variables (e.g., solvent effects on NMR shifts) .

Q. How can researchers design initial biological activity assays for this compound?

- Answer : Prioritize target-based assays (e.g., enzyme inhibition for purine analogs) using kinetic studies or fluorescence polarization. Leverage statistical DOE to test variables like concentration ranges, buffer pH, and incubation times. For example, fractional factorial designs reduce assay runs by 50% while maintaining statistical power, as applied in zoospore regulation studies for related purine derivatives .

Advanced Research Questions

Q. What computational strategies are effective in resolving contradictions in reaction yield data during synthesis optimization?

- Answer : Implement multi-scale modeling: quantum mechanics (QM) for mechanistic insights (e.g., transition state analysis) and machine learning (ML) to correlate experimental variables (e.g., temperature, solvent polarity) with yields. ICReDD’s feedback loop uses experimental data to refine computational models, resolving discrepancies between predicted and observed outcomes . For sulfur-mediated reactions, density functional theory (DFT) can model thiyl radical intermediates, guiding experimental adjustments .

Q. How can advanced reactor designs improve the scalability of this compound’s synthesis?

- Answer : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates in continuous-flow reactors, minimizing side reactions. Reaction fundamentals from chemical engineering (e.g., mass transfer coefficients) inform reactor geometry adjustments. For example, microreactors enhance heat dissipation for exothermic steps, critical for thermally labile purine-dione derivatives .

Q. What methodologies address discrepancies in biological activity data across different assay platforms?

- Answer : Conduct meta-analysis using hierarchical clustering or principal component analysis (PCA) to identify platform-specific biases (e.g., cell-line variability). Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) and apply Bayesian statistics to quantify uncertainty. This approach mirrors zoospore studies where leucine’s role was confirmed via multi-assay triangulation .

Q. How can researchers optimize the compound’s stability under varying environmental conditions (pH, temperature)?

- Answer : Use accelerated stability testing with DOE to model degradation kinetics. For example, a central composite design tests pH (2–10), temperature (25–60°C), and ionic strength, identifying critical degradation pathways (e.g., hydrolysis at C8-sulfanyl group). Stability data feeds into QSAR models to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.